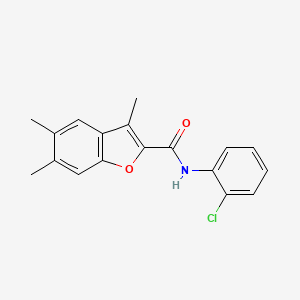![molecular formula C15H13ClN2OS B5746195 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CB-839 and is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.
作用機序
The mechanism of action of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then further metabolized to provide energy and building blocks for cancer cell growth and proliferation. By inhibiting glutaminase, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide disrupts the metabolic pathways of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to have significant biochemical and physiological effects in cancer cells. This compound inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In addition, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells, leading to a reduction in cellular energy and growth.
実験室実験の利点と制限
One of the main advantages of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its potency as a glutaminase inhibitor. This compound has been shown to have a high level of selectivity for glutaminase, making it an effective tool for studying the role of glutamine metabolism in cancer cells. However, one limitation of using 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of biomarkers that can be used to predict the response of cancer cells to 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide treatment. Additionally, the potential of this compound as a therapeutic agent for other diseases such as hypertension and diabetes warrants further investigation. Finally, the development of more effective formulations of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide that improve its solubility and bioavailability could enhance its potential as a therapeutic agent.
合成法
The synthesis of 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide is a multi-step process that involves the reaction of 4-methylbenzenesulfonamide with thionyl chloride to form 4-methylbenzenesulfonyl chloride. This compound is then reacted with 2-chlorobenzoyl chloride to form 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. This compound has been shown to inhibit the growth of cancer cells by blocking glutamine metabolism, which is essential for the survival and proliferation of cancer cells. In addition, 2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide has also been studied for its potential as a treatment for other diseases such as hypertension and diabetes.
特性
IUPAC Name |
2-chloro-N-[(4-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRSTWDUKPDLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5746140.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5746149.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![3-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5746182.png)


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)

![4-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5746217.png)
![N-[4-(aminocarbonyl)phenyl]-2-nitrobenzamide](/img/structure/B5746218.png)